N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C22H23N3O3S and a molecular weight of 409.50132 . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aniline derivative. The compound also contains a pyridinylmethyl group attached to an acetamide moiety.
Preparation Methods
The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the sulfonyl chloride: The phenyl ring is first sulfonated to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride is then reacted with 2,4-dimethylaniline to form the sulfonamide.
Acylation: The sulfonamide is then acylated with 2-pyridinylmethyl acetic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may have potential therapeutic applications, although specific uses would require further research.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridinylmethyl group can enhance binding affinity. The compound may inhibit enzyme activity or modulate receptor function through these interactions .
Comparison with Similar Compounds
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Sulfonamide derivatives: Compounds containing the sulfonamide group but with different substituents on the phenyl ring.
Pyridinylmethyl acetamide derivatives: Compounds with the pyridinylmethyl acetamide moiety but different substituents on the aniline ring.
The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-17-11-12-21(18(2)14-17)25(29(27,28)20-9-4-3-5-10-20)16-22(26)24-15-19-8-6-7-13-23-19/h3-14H,15-16H2,1-2H3,(H,24,26) |
InChI Key |
HNGWOYNPEZRBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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